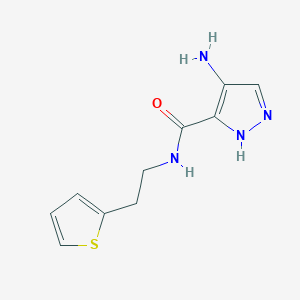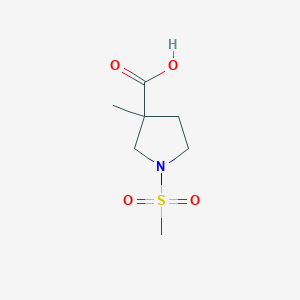
(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FMHM, and it has been shown to have promising properties for use in various fields of study. In
科学研究应用
FMHM has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds.
作用机制
The mechanism of action of FMHM is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to have activity at the dopamine transporter, and it may also affect other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
FMHM has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for certain neurological disorders. It has also been shown to have analgesic effects, as well as potential anti-inflammatory effects.
实验室实验的优点和局限性
FMHM has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high purity level. It has also been shown to have promising properties for use in drug discovery and development. However, there are also limitations to its use in lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, it may have potential side effects that have not yet been identified.
未来方向
There are several future directions for the study of FMHM. One potential area of research is the development of FMHM derivatives with improved properties for use in drug discovery and development. Another area of research is the study of the mechanism of action of FMHM and its potential applications in treating neurological disorders. Additionally, further studies are needed to identify any potential side effects of FMHM and to determine its safety for use in humans.
Conclusion:
In conclusion, FMHM is a promising compound that has been synthesized and studied for its potential applications in scientific research. It has been shown to have promising properties for use in drug discovery and development, as well as for studying the mechanisms of action of various compounds. While there are limitations to its use in lab experiments, there are also several future directions for research that may lead to new discoveries and applications for FMHM.
合成方法
The synthesis of FMHM involves the reaction of 2-fluoro-5-methylphenylmagnesium bromide with 3-chloro-1-hydroxyazetidin-2-one. This reaction results in the formation of FMHM with a yield of around 60%. The synthesis method has been optimized to produce high-quality FMHM with a purity of over 95%.
属性
IUPAC Name |
(2-fluoro-5-methylphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c1-7-2-3-10(12)9(4-7)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFVVPAZFNYCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Methylpropyl-(4-methyl-1,3-thiazole-5-carbonyl)amino]acetic acid](/img/structure/B7569165.png)
![2-[2-Methylpropyl(pyridine-4-carbonyl)amino]acetic acid](/img/structure/B7569168.png)
![3-Fluoro-4-[[methyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7569186.png)
![4,4,4-Trifluoro-3-[furan-3-ylmethyl(methyl)amino]butanoic acid](/img/structure/B7569191.png)
![[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]-phenylmethanone](/img/structure/B7569197.png)
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)




![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)

![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)